

Spectroscopic Profile of 1-Methyl-1H-imidazole-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methyl-1H-imidazole-2-carbonitrile**

Cat. No.: **B1311410**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **1-Methyl-1H-imidazole-2-carbonitrile**. Due to the limited availability of complete, experimentally verified public data for this specific molecule, this document consolidates available information for structurally related compounds and predicted values to offer a robust analytical profile. This guide is intended to support researchers in the identification, characterization, and quality control of this compound in various research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for **1-Methyl-1H-imidazole-2-carbonitrile**. It is important to note that where experimental data for the target molecule is unavailable, data from closely related compounds or predicted values are provided and clearly indicated.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Predicted Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
^1H	~7.2 - 7.5	d	~1-2	H-4
^1H	~7.0 - 7.3	d	~1-2	H-5
^1H	~3.8 - 4.0	s	-	N-CH ₃
^{13}C	~140 - 145	-	-	C-2
^{13}C	~125 - 130	-	-	C-4
^{13}C	~120 - 125	-	-	C-5
^{13}C	~110 - 115	-	-	CN
^{13}C	~33 - 36	-	-	N-CH ₃

Note: The chemical shifts for the imidazole ring protons (H-4 and H-5) in related 1-methylimidazole derivatives typically appear in the range of 6.77-7.66 ppm.[1] The specific values for the 2-carbonitrile substituted compound are expected to be in the downfield end of this range due to the electron-withdrawing nature of the nitrile group. The ^{13}C NMR chemical shifts are also estimations based on data from related imidazole structures. For instance, in other imidazole derivatives, the C5/C6 carbons resonate between 124.87-132.43 ppm.[1]

Table 2: Infrared (IR) Spectroscopy Data

Functional Group	Expected Absorption Range (cm ⁻¹)
C≡N (Nitrile)	2220 - 2260 (sharp, medium intensity)
C=N (Imidazole Ring)	1500 - 1650
C-H (Aromatic/Heteroaromatic)	3000 - 3150
C-H (Aliphatic, N-CH ₃)	2850 - 3000

Note: The IR spectrum of a related compound, 1-methyl-1H-imidazole, shows characteristic peaks that can be used as a reference.[2] The most indicative peak for **1-Methyl-1H-**

imidazole-2-carbonitrile would be the nitrile stretch.

Table 3: Mass Spectrometry (MS) Data

Ionization Mode	Expected m/z	Fragmentation Pattern
Electron Ionization (EI)	M^+ : 107	Loss of HCN (m/z 80), loss of CH ₃ CN (m/z 66)

Note: The mass spectra of substituted imidazoles typically show a pronounced molecular ion peak.[3] The fragmentation patterns of nitrogen-containing heterocyclic compounds can be complex, but characteristic losses of small neutral molecules are common.[4][5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are generalized for small organic molecules and should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-20 mg of the solid **1-Methyl-1H-imidazole-2-carbonitrile**.[6]
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[6][7]
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[6]
 - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[7]
 - The final solution height in the NMR tube should be approximately 4-5 cm.[6]
 - Cap the NMR tube securely.
- Data Acquisition:

- Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
- Place the sample in the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.[6]
- Shim the magnetic field to achieve homogeneity and optimal resolution.[6]
- Acquire the ^1H NMR spectrum using an appropriate number of scans (typically 8-16 for a concentrated sample).
- For ^{13}C NMR, a higher number of scans will be necessary to achieve a good signal-to-noise ratio.
- Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum using the residual solvent peak (e.g., CHCl_3 at 7.26 ppm for ^1H NMR).[7]

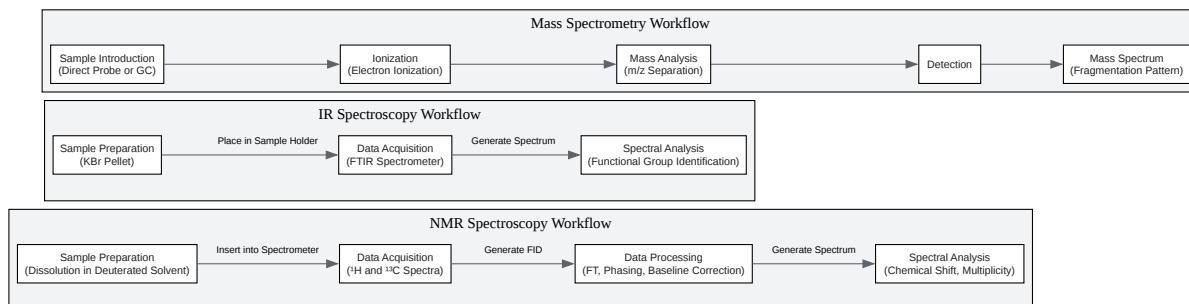
Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Place a small amount (1-2 mg) of the crystalline **1-Methyl-1H-imidazole-2-carbonitrile** into an agate mortar.[8]
 - Add approximately 100-200 mg of dry potassium bromide (KBr) powder.[8]
 - Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.[8][9]
 - Transfer the powder into a pellet press die.
 - Apply pressure using a hydraulic press to form a thin, transparent pellet.[8]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.

- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- The final spectrum is presented as transmittance or absorbance versus wavenumber.

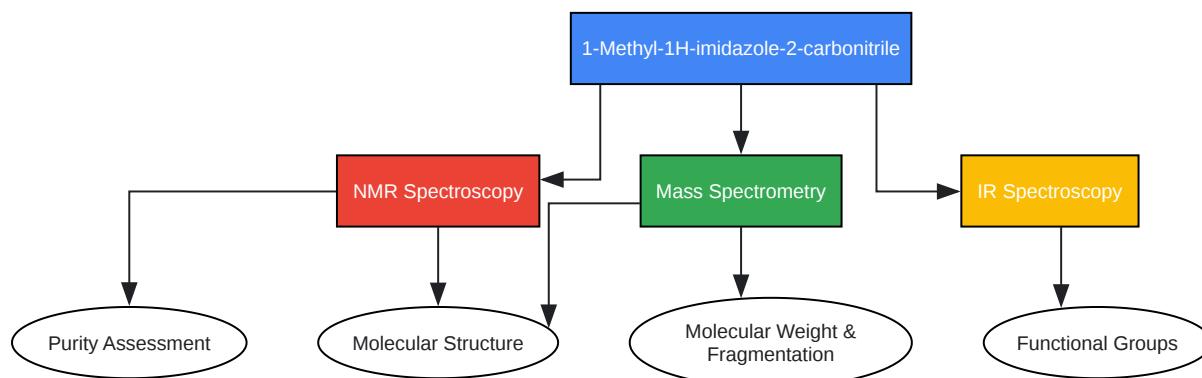
Mass Spectrometry (MS)

- Sample Preparation and Introduction:


- For Electron Ionization (EI-MS), a small amount of the solid sample can be introduced directly into the ion source via a direct insertion probe.
- Alternatively, the sample can be dissolved in a volatile organic solvent (e.g., methanol or acetonitrile) and introduced via a gas chromatograph (GC-MS) for separation and analysis.

- Data Acquisition (EI-MS):

- The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
- This causes ionization and fragmentation of the molecule.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.


Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

[Click to download full resolution via product page](#)

Caption: General experimental workflows for NMR, IR, and MS analysis.

[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic techniques and molecular information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 1H-Imidazole, 1-methyl- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrospray ionization–tandem mass spectrometric study of fused nitrogen-containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. eng.uc.edu [eng.uc.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Methyl-1H-imidazole-2-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1311410#spectroscopic-data-nmr-ir-ms-for-1-methyl-1h-imidazole-2-carbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com